N-cyclooctyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-cyclooctyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclooctyl group, a fluorinated dibenzo-thiazinyl moiety, and an acetamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps:
Formation of the dibenzo-thiazinyl core: This step involves the cyclization of appropriate precursors to form the dibenzo-thiazinyl structure.
Fluorination: Introduction of the fluorine atom at the 9th position of the dibenzo-thiazinyl core.
Sulfonation: Oxidation to introduce the sulfone groups at the 5th and 5th positions.
Acetamide formation: Coupling of the acetamide group to the dibenzo-thiazinyl core.
Cyclooctyl group attachment: Introduction of the cyclooctyl group to the nitrogen atom of the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone groups.
Reduction: Reduction of the sulfone groups to sulfides.
Substitution: Nucleophilic substitution reactions at the fluorine atom.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets. The fluorinated dibenzo-thiazinyl core may interact with enzymes or receptors, modulating their activity. The sulfone groups can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide
Uniqueness
N-cyclooctyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to its cyclooctyl group, which may confer distinct steric and electronic properties compared to similar compounds
Properties
Molecular Formula |
C22H25FN2O3S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-cyclooctyl-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C22H25FN2O3S/c23-16-12-13-20-19(14-16)18-10-6-7-11-21(18)29(27,28)25(20)15-22(26)24-17-8-4-2-1-3-5-9-17/h6-7,10-14,17H,1-5,8-9,15H2,(H,24,26) |
InChI Key |
UVSFXBZTWXRTKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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